3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde
Description
3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde is a benzaldehyde derivative characterized by a methoxy group at position 3, a nitro-substituted phenoxy group at position 4, and a piperidine-1-sulfonyl moiety at the para position of the phenoxy ring.
Properties
IUPAC Name |
3-methoxy-4-(2-nitro-4-piperidin-1-ylsulfonylphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7S/c1-27-19-11-14(13-22)5-7-18(19)28-17-8-6-15(12-16(17)21(23)24)29(25,26)20-9-3-2-4-10-20/h5-8,11-13H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSVDZWNRNZRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the piperidine-1-sulfonyl group. One common approach is to start with piperidine and introduce the sulfonyl group through sulfonylation reactions. The nitro group can be introduced via nitration reactions, and the methoxy group can be added through methylation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : 3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzoic acid.
Reduction: : 3-Methoxy-4-[2-amino-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows for the design of specific assays and experiments.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for drug development. Its ability to interact with multiple targets can be exploited to design new therapeutic agents.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Key Observations:
Substituent Impact on Bioactivity: The piperidine-1-sulfonyl group in the target compound is structurally distinct from the trifluoromethyl group in ’s analog. Sulfonyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas trifluoromethyl groups enhance metabolic stability and lipophilicity . Nitroimidazole derivatives (e.g., ) exhibit antimicrobial properties due to nitro group redox activity, a feature absent in the target compound’s phenoxy-nitro motif .
Synthetic Utility: The epoxy-containing analog () demonstrates utility in material science, contrasting with the target compound’s likely role in pharmaceutical synthesis .
Spectroscopic and Crystallographic Data :
- Nitro-substituted benzaldehydes (e.g., ) are characterized by distinct IR and NMR signatures (e.g., nitro group stretching at ~1520 cm⁻¹; aromatic proton shifts at δ 7.5–8.5 ppm) . The target compound’s piperidine sulfonyl group would introduce additional ¹³C NMR signals near 45–60 ppm (piperidine carbons) and 110–120 ppm (sulfonyl-attached carbons) .
Research Findings and Implications
- Biological Potential: The piperidine sulfonyl group may confer selectivity for sulfonamide-binding enzymes (e.g., cyclooxygenase-2), suggesting anti-inflammatory or anticancer applications.
- Material Science : Unlike epoxy or trifluoromethyl analogs, the target compound’s polar sulfonyl group may limit its utility in hydrophobic polymer matrices but enhance solubility in polar solvents for drug formulation .
- Synthetic Challenges : The nitro and sulfonyl groups introduce steric and electronic effects that could complicate further functionalization (e.g., aldehyde reduction or nucleophilic additions) .
Biological Activity
3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde, with the CAS number 734546-52-2, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₉H₂₀N₂O₇S
- Molecular Weight : 420.44 g/mol
- Structure : The compound features a methoxy group, a nitro group, and a piperidine sulfonyl moiety attached to a benzaldehyde backbone.
Inhibition of Choline Transporter
Research indicates that compounds structurally related to this compound exhibit inhibitory effects on the presynaptic choline transporter (CHT). A study focusing on the structure-activity relationships of similar compounds demonstrated that modifications in the piperidine substituents significantly influenced their potency as CHT inhibitors. For instance, certain analogs were shown to have IC₅₀ values in the low micromolar range, indicating effective inhibition of choline uptake in neuronal cells .
Anticancer Activity
The compound's potential anticancer properties have also been investigated. In vitro studies revealed that it could induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. Notably, compounds with similar functional groups have been linked to enhanced anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction .
Structure-Activity Relationships (SAR)
The SAR studies on related compounds suggest that:
- Piperidine Substituents : The presence of piperidine rings is crucial for biological activity. Variations in the substituents on the piperidine nitrogen can lead to significant changes in inhibitory potency against CHT.
- Nitro Group Positioning : The positioning of the nitro group on the aromatic ring also plays a vital role in enhancing biological activity. Compounds with para-substituted nitro groups tend to exhibit greater potency compared to their ortho or meta counterparts.
Case Study 1: Neuroprotective Effects
A study published in Pharmacology Reports highlighted the neuroprotective effects of related compounds in models of neurodegeneration. The administration of these compounds resulted in reduced neuronal death and improved functional outcomes in animal models of Alzheimer's disease .
Case Study 2: In Vivo Efficacy
Another case study evaluated the in vivo efficacy of a closely related compound in tumor-bearing mice. Results showed a significant reduction in tumor size compared to control groups, suggesting that these compounds could serve as potential candidates for cancer therapy .
Q & A
Q. What are the recommended synthetic routes for 3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Sulfonylation : Introduce the piperidine-1-sulfonyl group to 4-nitrophenol via sulfonamide coupling using a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .
Etherification : React the sulfonylated intermediate with 3-methoxy-4-hydroxybenzaldehyde in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to form the phenoxy linkage .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor progress via TLC and confirm structure using -NMR and FTIR .
Key Data:
Q. How should researchers characterize this compound’s structural and electronic properties?
Methodological Answer:
- Spectroscopic Analysis :
- -NMR (400 MHz, DMSO-d₆): Identify aldehyde proton (~10 ppm), methoxy group (~3.8 ppm), and aromatic protons (6.5–8.5 ppm). Compare with computed spectra (DFT/B3LYP/6-311+G(d,p)) for validation .
- FTIR: Confirm aldehyde C=O stretch (~1700 cm⁻¹), sulfonyl S=O stretches (~1150–1350 cm⁻¹), and nitro group (~1520 cm⁻¹) .
- Computational Modeling : Use Gaussian or ORCA software to calculate electrostatic potential maps and HOMO/LUMO energies, which predict reactivity toward nucleophilic/electrophilic agents .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (DMSO concentration ≤0.1%) .
- Validate target specificity via siRNA knockdown or competitive binding assays (e.g., radioligand displacement) .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., pH, incubation time) causing discrepancies. Cross-reference with structural analogs (e.g., piperidine sulfonyl derivatives) to identify substituent-specific effects .
Example Contradiction:
- If conflicting IC₅₀ values arise for kinase inhibition, repeat assays under standardized ATP concentrations (1 mM) to account for competition .
Q. How can the mechanism of action be elucidated for this compound’s interaction with biological targets?
Methodological Answer:
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) and measure binding kinetics (, ) at varying compound concentrations .
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., cytochrome P450) to resolve binding modes. Refine structures using PHENIX .
- Computational Docking : Use AutoDock Vina to simulate binding poses. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
Key Finding:
The nitro group may sterically hinder piperidine sulfonyl interactions with hydrophobic pockets, reducing affinity compared to non-nitrated analogs .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
Methodological Answer:
- Degradation Studies :
- Thermal Stability : Incubate at 25°C, 37°C, and 60°C for 1–4 weeks. Monitor decomposition via HPLC-MS. Nitro group reduction and aldehyde oxidation are primary degradation pathways .
- Photostability : Expose to UV light (254 nm) and analyze by NMR for photolysis products (e.g., nitro-to-nitrito rearrangement) .
- Storage Recommendations : Store at –20°C in amber vials under argon. Use stabilizers (e.g., BHT) for long-term preservation .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?
Methodological Answer:
- SAR Workflow :
- Substituent Variation : Synthesize analogs with modified methoxy positions (e.g., 2-methoxy), alternate sulfonyl groups (e.g., morpholine sulfonyl), or nitro removal .
- Activity Testing : Compare IC₅₀ values in enzymatic assays (e.g., PDE inhibitors) and logP values (HPLC-measured) to correlate hydrophobicity with potency .
- QSAR Modeling : Build regression models (e.g., CoMFA) using descriptors like polar surface area and Hammett constants .
Example Finding:
Replacing the nitro group with a cyano moiety improves solubility (logP reduction by 0.5) without compromising target affinity .
Q. What computational tools predict metabolic pathways and toxicity profiles?
Methodological Answer:
- In Silico Tools :
- SwissADME : Predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the piperidine ring) and bioavailability scores .
- ProTox-II : Estimate hepatotoxicity (e.g., nitro group-related oxidative stress) and LD₅₀ values .
- Experimental Validation : Perform microsomal stability assays (human liver microsomes + NADPH) to identify major metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
